Mono-2-ethylHydroxyhexyl Terephthalate

Vue d'ensemble

Description

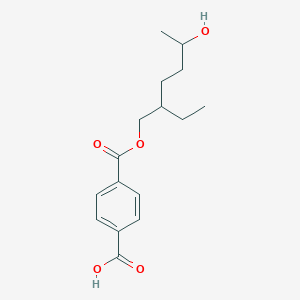

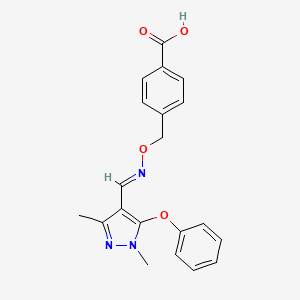

Mono-2-ethylHydroxyhexyl Terephthalate (MEHHTP) is a chemical compound used in scientific research . It is also known as 1,4-Benzenedicarboxylic Acid 1- (2-Ethyl-5-hydroxyhexyl) Ester . It exhibits remarkable properties and its versatility enables applications in various fields, including drug delivery systems, biodegradable plastics, and textile coatings.

Synthesis Analysis

MEHHTP is an intermediate in both the formation and hydrolysis of Polyethylene Terephthalate (PET) . It is produced on a massive scale as the first intermediate in certain routes to PET . Specifically, it is produced in the course of the thermal condensation of terephthalic acid and ethylene glycol .Molecular Structure Analysis

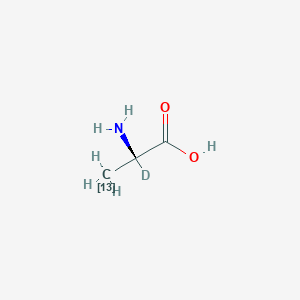

The molecular formula of MEHHTP is C16H22O5 . Its molecular weight is 294.34 . The structure of MEHHTP can be found in various chemical databases .Chemical Reactions Analysis

MEHHTP is involved in the degradation process of PET . The best characterized examples are discussed together with the use of genomic and protein engineering technologies to obtain PET hydrolase enzymes for different applications .Physical And Chemical Properties Analysis

The physical and chemical properties of MEHHTP include its molecular formula C16H22O5 and molecular weight 294.34 .Applications De Recherche Scientifique

Biomonitoring and Exposure Assessment

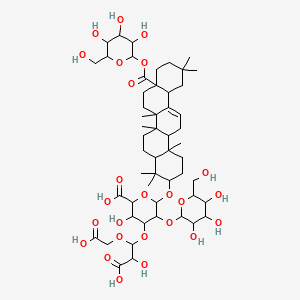

Mono-2-ethylhydroxyhexyl terephthalate (MEHHTP) is a metabolite of di-2-ethylhexyl terephthalate (DEHTP), used in food packaging and medical devices as a potential replacement for DEHP and other ortho-phthalate plasticizers. Studies have identified MEHHTP as a specific biomarker for assessing human exposure to DEHTP, which is crucial for understanding the extent of background exposure in humans. For instance, Silva et al. (2015) identified MEHHTP as one of the in vitro DEHTP metabolites using human liver microsomes and mass spectrometry (Silva et al., 2015).

Exposure in General Population

The widespread exposure to DEHTP in the U.S. general population was confirmed by Silva et al. (2019), who quantified DEHTP metabolites, including MEHHTP, in urine samples from the National Health and Nutrition Examination Survey. This study highlighted the presence of DEHTP and its metabolites in a significant portion of the population (Silva et al., 2019).

Hormonal Activity and Safety

A study by Kambia et al. (2021) compared the effects of DEHT metabolites on thyroid/hormone receptors to those of DEHP. This study is significant in understanding the hormonal properties of DEHTP metabolites and their potential impact on the thyroid system (Kambia et al., 2021).

Chemical Recycling and Upcycling

MEHHTP, as a derivative of DEHTP, also plays a role in the broader context of PET recycling. Studies like the one conducted by Xi et al. (2005) focus on the depolymerization of waste polyethylene terephthalate (PET) into monomers like bis(2-hydroxyethyl terephthalate) (BHET), which is related to MEHHTP in the context of PET recycling processes (Xi et al., 2005).

Environmental Impact and Degradation

The environmental impact and degradation process of materials like poly(ethylene-co-1,4-cyclohexanedimethylene terephthalate) (PECT), which may release compounds related to MEHHTP upon degradation, was explored by Allen et al. (2000). This research provides insights into the behavior of such materials in environmental conditions (Allen et al., 2000).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Research on MEHHTP is ongoing, with a focus on its role in the degradation of PET . The contribution of microbial PET hydrolases in creating a potential circular PET economy is being explored . The current knowledge on enzymatic PET processing with proposed strategies for optimization and use, is helping to clarify the next steps in addressing pollution by PET and other plastics .

Propriétés

IUPAC Name |

4-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-3-12(5-4-11(2)17)10-21-16(20)14-8-6-13(7-9-14)15(18)19/h6-9,11-12,17H,3-5,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRKAFOVPBFSIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)O)COC(=O)C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027636 | |

| Record name | Mono-2-ethylHydroxyhexyl Terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5OH-Mehtp | |

CAS RN |

1684398-38-6 | |

| Record name | Mono-2-ethylHydroxyhexyl Terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

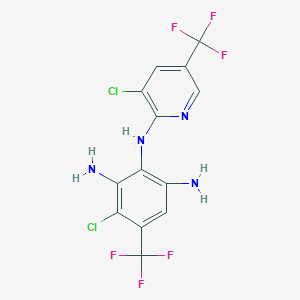

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-](/img/structure/B6594992.png)

![7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one](/img/structure/B6595014.png)

![2-[4-[[Tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]acetic acid](/img/structure/B6595017.png)

![2-[(2,6-dimethylphenyl)(1H-pyrazol-1-ylmethyl)amino]-2-oxoethanesulfonic acid](/img/structure/B6595042.png)